molecular formula C17H13N5O6 B5235460 2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B5235460
M. Wt: 383.3 g/mol
InChI Key: WHFSXPNDOKLQQG-UHFFFAOYSA-N
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Description

This compound is a hydrazide derivative featuring a 2,4-dinitrophenyl group and an indole-based hydrazone moiety. The (3E)-configuration of the imine bond is critical for its stereochemical stability and intermolecular interactions. Synthetically, it is likely prepared via condensation of 2,4-dinitrophenylhydrazine with a substituted indole carbonyl precursor, analogous to methods described for related hydrazides . Its structural characterization would typically involve spectroscopic techniques (IR, NMR) and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O6/c1-20-13-5-3-2-4-12(13)16(17(20)24)19-18-15(23)8-10-6-7-11(21(25)26)9-14(10)22(27)28/h2-7,9,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSXPNDOKLQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .

Chemical Reactions Analysis

2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dinitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

a) 3-(2-(4-Ethylphenoxy)Acetylhydrazidyl)-1-Methyl-2-Oxoindoline (CAS 474684-56-5)

  • Structure: Shares the indole-hydrazide backbone but substitutes the 2,4-dinitrophenyl group with a 4-ethylphenoxy moiety.
  • Properties: The ethylphenoxy group is electron-donating, increasing solubility in non-polar solvents compared to the nitro-substituted analogue. Predicted pKa = 10.30 .
  • Applications: Not explicitly reported, but similar hydrazides are explored for antimicrobial or anticancer activity.

b) 2-(4-Chlorophenoxy)-N′-[(3Z)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene]Acetohydrazide

  • Structure: Features a 4-chlorophenoxy group instead of 2,4-dinitrophenyl and a (3Z)-configured imine.
  • Properties: The chloro group enhances lipophilicity, while the Z-configuration may alter crystal packing. No direct solubility data, but molar mass (337.37 g/mol) is comparable to the target compound .

c) (E)-1-(2,4-Dinitrophenyl)-2-(2-Fluorobenzylidene)Hydrazine

  • Structure : A hydrazine derivative with a fluorobenzylidene group.
  • Crystallography : X-ray studies reveal planar geometry with intermolecular hydrogen bonding involving nitro groups. Similar packing motifs are expected in the target compound .

Functional Group Comparisons

a) Hydrazide vs. Hydrazone Derivatives

  • Hydrazides (e.g., target compound): Exhibit N–N single bonds and amide linkages, enabling metal coordination (e.g., Fe(II) complexes in ).
  • Hydrazones (e.g., acetophenone 2,4-dinitrophenylhydrazone): Contain C=N bonds, often used in colorimetric detection of carbonyl compounds.

b) Nitro-Substituted Analogues

  • 2,4-Dinitrophenyl vs. 3-Nitrobenzylidene : Compounds like 2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N′-[(E)-(3-Nitrophenyl)Methylene]Acetohydrazide (MFCD06199212) use nitro groups for electronic modulation. The 2,4-dinitro substitution in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity

2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4} with a molecular weight of approximately 342.36 g/mol. The structure features a dinitrophenyl group and an indole derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits notable antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 1: Antimicrobial Activity of 2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The biological activity of the compound is primarily attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cell proliferation and survival. Molecular docking studies suggest that it may bind effectively to target proteins such as:

  • Topoisomerase II
  • Cyclin-dependent kinases (CDKs)

These interactions can disrupt normal cellular functions, leading to increased apoptosis in cancer cells.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers explored the effects of the compound on tumor growth in vivo. The results indicated a substantial reduction in tumor size in treated groups compared to controls, highlighting its potential as an anticancer agent.

Case Study Summary:

  • Study Design: Tumor-bearing mice were treated with varying doses of the compound.
  • Outcome: Significant reduction in tumor volume (p < 0.05) was observed at doses above 10 mg/kg.

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